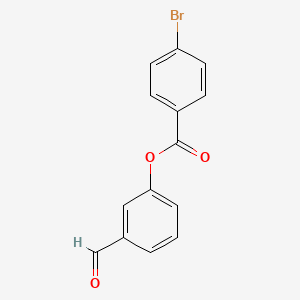3-Formylphenyl 4-bromobenzoate
CAS No.:
Cat. No.: VC13379651
Molecular Formula: C14H9BrO3
Molecular Weight: 305.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H9BrO3 |
|---|---|
| Molecular Weight | 305.12 g/mol |
| IUPAC Name | (3-formylphenyl) 4-bromobenzoate |
| Standard InChI | InChI=1S/C14H9BrO3/c15-12-6-4-11(5-7-12)14(17)18-13-3-1-2-10(8-13)9-16/h1-9H |
| Standard InChI Key | PHKCUBMBMFKMAI-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)Br)C=O |
| Canonical SMILES | C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)Br)C=O |
Introduction
Chemical Structure and Properties
Structural Characteristics
3-Formylphenyl 4-bromobenzoate consists of two aromatic rings bridged by an ester functional group. The first benzene ring contains a formyl substituent (-CHO) at the 3-position, while the second ring features a bromine atom at the 4-position (Figure 1). This arrangement creates a planar geometry conducive to electronic conjugation, which influences its reactivity in nucleophilic substitution and transition metal-catalyzed reactions.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 305.12 g/mol |
| Exact Mass | 303.974 Da |
| Topological Polar Surface Area | 43.4 Ų |
| LogP (Partition Coefficient) | 3.61 |
The LogP value indicates moderate lipophilicity, suggesting solubility in organic solvents such as dichloromethane or tetrahydrofuran, but limited aqueous solubility .
Electronic Effects
The electron-withdrawing bromine atom at the 4-position activates the benzene ring toward electrophilic aromatic substitution, while the formyl group enhances electrophilicity at the ester carbonyl carbon. This dual functionality enables participation in Suzuki-Miyaura cross-coupling reactions, where the bromine serves as a leaving group .
Synthesis and Reaction Pathways
Esterification Strategy
The synthesis of 3-formylphenyl 4-bromobenzoate typically involves a two-step protocol:
-
Preparation of 4-Bromobenzoic Acid Chloride: 4-Bromobenzoic acid is treated with thionyl chloride () to form the corresponding acid chloride.
-
Condensation with 3-Hydroxybenzaldehyde: The acid chloride reacts with 3-hydroxybenzaldehyde in the presence of a base (e.g., pyridine) to yield the ester product .
Reaction Scheme:
Optimization Considerations
Key parameters influencing yield include:
-
Temperature: Reactions are typically conducted at 0–5°C to minimize side reactions such as hydrolysis.
-
Solvent Choice: Anhydrous dichloromethane or toluene is preferred to avoid competing nucleophilic attack by water .
-
Catalyst Loading: While stoichiometric base is sufficient, catalytic dimethylaminopyridine (DMAP) may accelerate acylation.
Applications in Organic Synthesis
Cross-Coupling Reactions
The bromine atom in 3-formylphenyl 4-bromobenzoate participates in palladium- or nickel-catalyzed couplings. For example, Suzuki-Miyaura reactions with arylboronic acids yield biaryl derivatives, which are foundational structures in drug discovery :
Notably, nickel catalysts such as achieve quantitative conversion at 1 mol% loading under optimized conditions (80°C, base, 4 h) .
Pharmaceutical Intermediate
The formyl group serves as a handle for further functionalization. Reductive amination with primary amines produces secondary amines, which are common motifs in bioactive molecules. For instance, coupling with benzylamine generates intermediates for kinase inhibitors .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
NMR (400 MHz, CDCl):
-
δ 10.10 (s, 1H, -CHO)
-
δ 8.20–7.40 (m, 8H, aromatic protons)
-
δ 8.05 (d, Hz, 2H, ortho to Br)
-
-
NMR:
Infrared Spectroscopy (IR)
Prominent absorption bands include:
Mass Spectrometry
Electrospray ionization (ESI-MS) reveals a molecular ion peak at 305.12 (), with isotopic patterns consistent with bromine (1:1 ratio for and ).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume